
(R)-坦索罗辛-d4 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Tamsulosin-d4 Hydrochloride is a deuterated form of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia and chronic prostatitis. The deuterated version, ®-Tamsulosin-d4 Hydrochloride, contains four deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
科学研究应用
®-Tamsulosin-d4 Hydrochloride has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of Tamsulosin, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: The compound is used as an isotope-labeled standard in mass spectrometry and other analytical techniques to quantify Tamsulosin in biological samples.
Drug Development: Researchers use ®-Tamsulosin-d4 Hydrochloride to investigate the effects of deuterium substitution on the pharmacological properties of Tamsulosin, potentially leading to the development of more effective and safer drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tamsulosin-d4 Hydrochloride involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents. The reaction conditions typically involve the use of deuterium gas or deuterated solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-Tamsulosin-d4 Hydrochloride follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to achieve high yields and purity. The final product is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications.
化学反应分析
Types of Reactions
®-Tamsulosin-d4 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterated alcohols or amines.
作用机制
®-Tamsulosin-d4 Hydrochloride exerts its effects by selectively blocking alpha-1 adrenergic receptors in the prostate and bladder neck. This leads to the relaxation of smooth muscle tissue, improving urine flow and reducing symptoms of benign prostatic hyperplasia. The deuterium atoms in the compound do not significantly alter its mechanism of action but can affect its metabolic stability and pharmacokinetics.
相似化合物的比较
Similar Compounds
Tamsulosin: The non-deuterated form of the compound, used for the same medical conditions.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic applications.
Uniqueness
®-Tamsulosin-d4 Hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and provide valuable insights into its pharmacokinetics. This makes it a valuable tool for research and drug development, offering advantages over non-deuterated analogs in certain applications.
属性
CAS 编号 |
1216413-74-9 |
|---|---|
分子式 |
C26H37ClN2O4 |
分子量 |
484.085 |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H/i1D3,2D3,19D; |
InChI 键 |
OEAFTRIDBHSJDC-GUZHUBCOSA-N |
SMILES |
CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
同义词 |
5-[(2R)-2-[[2-(-Ethoxyphenoxy)ethyl-d4]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride; Flomax-d4; Harnal-d4; Omnic-d4; Pradif-d4; YM 12617-1-d4; YM 617-d4; Yutanal-d4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


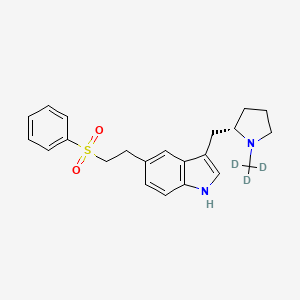
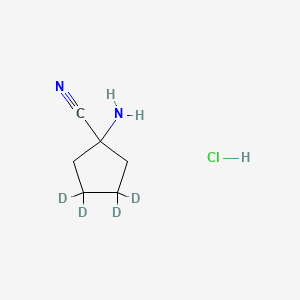
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
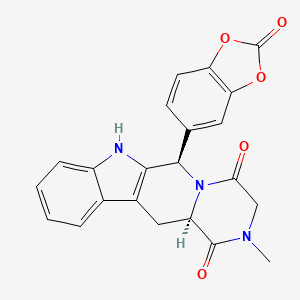
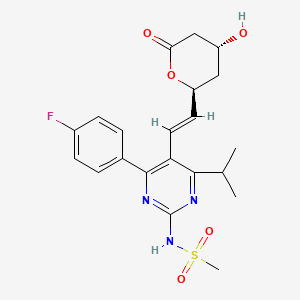
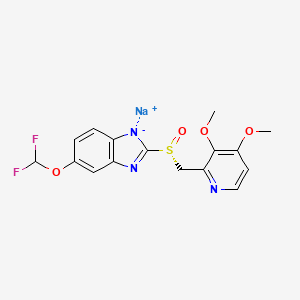
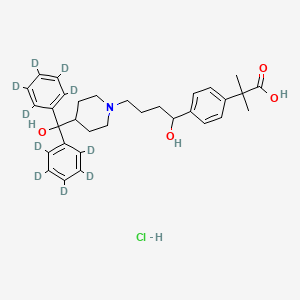
![Des[[N-(1,1-Dimethylethyl)amino]carbonyl] 17-(Propionyl) Finasteride](/img/structure/B585782.png)
